molecular formula C8H7ClFNO2 B267181 2-(3-Chloro-4-fluorophenoxy)acetamide

2-(3-Chloro-4-fluorophenoxy)acetamide

Cat. No. B267181
M. Wt: 203.6 g/mol
InChI Key: LVCWIJSQBFYZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-fluorophenoxy)acetamide is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. This compound is synthesized using a specific method, which involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)acetamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In the field of agrochemicals, 2-(3-Chloro-4-fluorophenoxy)acetamide has been studied for its herbicidal properties, and it has been shown to effectively control the growth of weeds in various crops.

Mechanism of Action

The exact mechanism of action of 2-(3-Chloro-4-fluorophenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins in the target organism. For example, in bacteria, it may inhibit the activity of enzymes involved in cell wall synthesis, leading to cell death. In cancer cells, it may inhibit the activity of proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(3-Chloro-4-fluorophenoxy)acetamide has been shown to have a range of biochemical and physiological effects. In bacteria, it has been shown to disrupt cell wall synthesis, leading to cell death. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In plants, it has been shown to inhibit the activity of specific enzymes involved in photosynthesis, leading to reduced growth and development.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Chloro-4-fluorophenoxy)acetamide in lab experiments is its broad spectrum of activity. It has been shown to be effective against a range of bacteria, fungi, and cancer cell lines. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that it may have off-target effects, leading to unintended consequences. Additionally, it may be toxic to non-target organisms, such as beneficial bacteria or plants.

Future Directions

There are several future directions for the study of 2-(3-Chloro-4-fluorophenoxy)acetamide. One area of interest is the development of new antimicrobial agents based on this compound. Researchers may also investigate its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, its herbicidal properties may be further explored for use in crop protection. Finally, researchers may investigate its potential as a material science compound, as it may have applications in the development of new materials or coatings.

Synthesis Methods

The synthesis of 2-(3-Chloro-4-fluorophenoxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride. The reaction takes place in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane or chloroform. The reaction mixture is then heated to reflux temperature, and the product is obtained after purification using column chromatography.

properties

Product Name

2-(3-Chloro-4-fluorophenoxy)acetamide

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.6 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenoxy)acetamide

InChI

InChI=1S/C8H7ClFNO2/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

LVCWIJSQBFYZHT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCC(=O)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)N)Cl)F

Origin of Product

United States

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